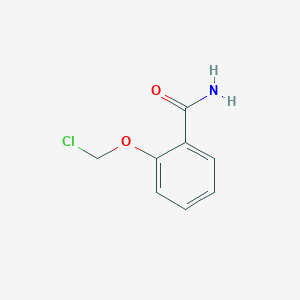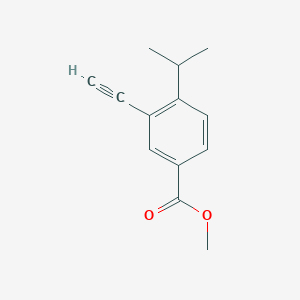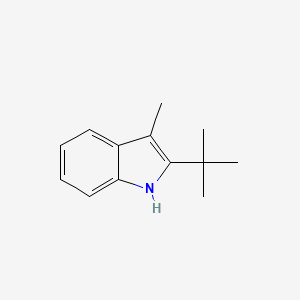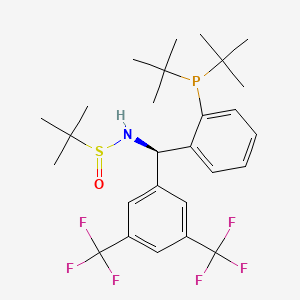![molecular formula C9H14N2O B13651615 [1-(Cyclobutylmethyl)-1H-pyrazol-5-yl]methanol](/img/structure/B13651615.png)
[1-(Cyclobutylmethyl)-1H-pyrazol-5-yl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-(Cyclobutylmethyl)-1H-pyrazol-5-yl]methanol: is a chemical compound belonging to the pyrazole family. It has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. The compound’s structure consists of a pyrazole ring substituted with a cyclobutylmethyl group and a hydroxymethyl group, making it a versatile scaffold for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Cyclobutylmethyl)-1H-pyrazol-5-yl]methanol typically involves the reaction of cyclobutylmethyl hydrazine with an appropriate aldehyde or ketone, followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, often employing advanced techniques such as microwave-assisted synthesis or catalytic hydrogenation to optimize reaction efficiency and reduce production costs .
化学反应分析
Types of Reactions:
Oxidation: [1-(Cyclobutylmethyl)-1H-pyrazol-5-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Substitution reactions can occur at the pyrazole ring, where halogens or other functional groups replace hydrogen atoms. Reagents like halogenating agents (e.g., N-bromosuccinimide) are commonly used.
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃, acidic or basic conditions.
Reduction: NaBH₄, LiAlH₄, anhydrous conditions.
Substitution: N-bromosuccinimide, halogenating agents, solvents like dichloromethane.
Major Products:
Oxidation: Aldehydes, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated pyrazoles, other substituted derivatives.
科学研究应用
Chemistry: [1-(Cyclobutylmethyl)-1H-pyrazol-5-yl]methanol serves as a versatile building block in organic synthesis. It is used to create more complex heterocyclic compounds, which are valuable in the development of pharmaceuticals and agrochemicals .
Biology and Medicine: The compound has potential therapeutic applications due to its ability to interact with biological targets. It is being investigated for its role in modulating enzyme activity and receptor binding, making it a candidate for drug development.
Industry: In the industrial sector, this compound is used as an intermediate in the synthesis of various chemicals and materials. Its stability and reactivity make it suitable for applications in polymer production and material science.
作用机制
The mechanism by which [1-(Cyclobutylmethyl)-1H-pyrazol-5-yl]methanol exerts its effects involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets and influencing biochemical pathways. This interaction can lead to changes in cellular processes, making the compound valuable for therapeutic applications .
相似化合物的比较
[1-(Cyclobutylmethyl)-1H-pyrazol-5-amine]: This compound shares a similar pyrazole structure but with an amine group instead of a hydroxymethyl group.
[1-(Cyclobutylmethyl)-1H-pyrazol-4-yl]methanol: Another closely related compound with a different substitution pattern on the pyrazole ring.
Uniqueness: [1-(Cyclobutylmethyl)-1H-pyrazol-5-yl]methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxymethyl group enhances its reactivity and potential for forming hydrogen bonds, making it a valuable scaffold for various applications.
属性
分子式 |
C9H14N2O |
|---|---|
分子量 |
166.22 g/mol |
IUPAC 名称 |
[2-(cyclobutylmethyl)pyrazol-3-yl]methanol |
InChI |
InChI=1S/C9H14N2O/c12-7-9-4-5-10-11(9)6-8-2-1-3-8/h4-5,8,12H,1-3,6-7H2 |
InChI 键 |
HGMXRMHNYMUVNZ-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C1)CN2C(=CC=N2)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![4-(Dibenzo[b,d]furan-4-yl)-N-phenylaniline](/img/structure/B13651558.png)

![N-[13-[[10,16-bis[3,5-bis(trifluoromethyl)phenyl]-13-(trifluoromethylsulfonylimino)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]amino]-10,16-bis[3,5-bis(trifluoromethyl)phenyl]-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-ylidene]-1,1,1-trifluoromethanesulfonamide](/img/structure/B13651572.png)

![Ethyl 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-5'-carboxylate](/img/structure/B13651580.png)
![Benzo[d]isothiazole-6-carbonitrile](/img/structure/B13651584.png)
![[1,1'-Biphenyl]-4-yl(phenyl)methanamine hydrochloride](/img/structure/B13651591.png)



